N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine
Overview
Description
N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine is an organic compound with a complex structure that includes benzene rings, chlorine, and amine groups.
Mechanism of Action
- A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives
- A brief review of the biological potential of indole derivatives
- Reactions at the benzylic position
- Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution
: Sunil Kumar & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. DOI: 10.1186/s43094-020-00141-y
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
1,4-dimethylbenzene: Shares a similar benzene ring structure but lacks the chlorine and amine groups.
N-ethylbenzene-1,4-diamine: Similar in structure but without the benzyl and chloro substituents.
2-chloro-N-ethylbenzene-1,4-diamine: Similar but with different positioning of the substituents.
Uniqueness: N1-Benzyl-2-chloro-N1-ethylbenzene-1,4-diamine is unique due to its specific combination of benzyl, chloro, and ethyl groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-N-benzyl-2-chloro-1-N-ethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFILDNHUTPQFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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